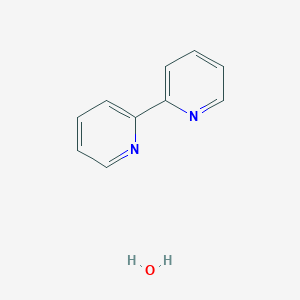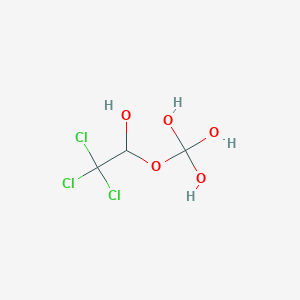
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is a chemical compound with the molecular formula C3H5Cl3O4. It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to an ethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Trichloroacetic acid and dichloroacetic acid.
Reduction: Dichloroethanol and monochloroethanol.
Substitution: Hydroxyethoxy derivatives and aminoethoxy derivatives.
Aplicaciones Científicas De Investigación
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Trichloroacetic acid: A related compound with similar chemical properties but different applications.
Dichloroacetic acid: Another similar compound with distinct reactivity and uses.
Chloroethanol: A less chlorinated derivative with different chemical behavior.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinctive reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
64918-82-7 |
|---|---|
Fórmula molecular |
C3H5Cl3O5 |
Peso molecular |
227.42 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-hydroxyethoxy)methanetriol |
InChI |
InChI=1S/C3H5Cl3O5/c4-2(5,6)1(7)11-3(8,9)10/h1,7-10H |
Clave InChI |
LLSUTUBFSZGVCZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)(O)OC(O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
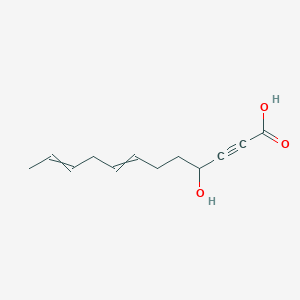
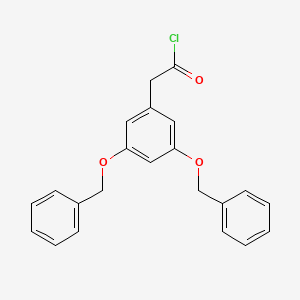
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
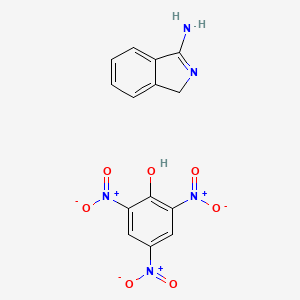
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
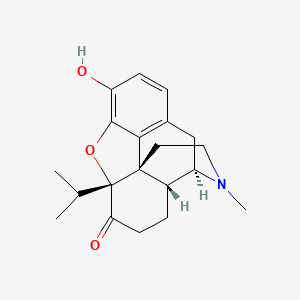
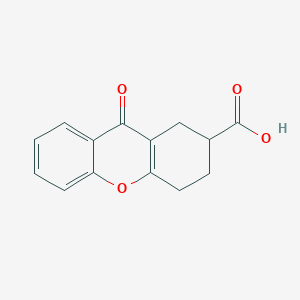
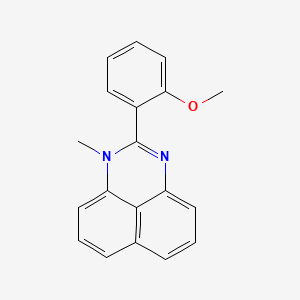
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
